molecular formula C22H22ClNO4 B2891433 3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010906-59-8

3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2891433
CAS No.: 1010906-59-8
M. Wt: 399.87
InChI Key: JGQPCVAJYWCRIS-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H22ClNO4 and its molecular weight is 399.87. The purity is usually 95%.
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Scientific Research Applications

Thermally Curable Monomers

A study by Kiskan and Yagcı (2007) introduced a monomer possessing both benzoxazine and coumarin rings. This monomer, synthesized from reactions involving 4-methyl-7-hydroxycoumarin, showcases the potential for creating materials with unique thermal and photochemical properties. The photodimerization and thermal ring-opening reactions of this compound could be foundational for developing advanced materials with tunable properties (Kiskan & Yagcı, 2007).

Cycloadditions and Electrophilic Properties

Research by Afarinkia, Bahar, Neuss, and Vyas (2004) delves into the cycloadditions of 2(H)-1,4-oxazin-2-ones, highlighting their ambident diene nature and interactions with electron-neutral, rich, and deficient dienophiles. This study emphasizes the significance of these compounds in synthetic chemistry, offering insights into controlling electron demand during cycloaddition reactions (Afarinkia et al., 2004).

Antimicrobial Applications

Bektaş and colleagues (2007) synthesized novel 1,2,4-triazole derivatives, including compounds related to the structure . Their work demonstrates the antimicrobial potential of these compounds, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).

Acid Properties and Biological Activity Relationship

The study of acid properties of 4-hydroxy-6H-1,3-oxazin-6-ones by Lalaev et al. (2006) investigates these compounds as weak OH acids, exploring their methylation and biological relevance. This research provides a foundation for understanding the chemical behavior of oxazinones in biological systems, potentially guiding the development of bioactive compounds (Lalaev et al., 2006).

Optoelectronic Properties

Abbas and colleagues (2018) focused on synthesizing and characterizing bicyclic oxazolidine compounds, evaluating their optoelectronic properties through density functional theory. Their work underscores the importance of these compounds in material science, particularly in developing materials with specific electronic and photophysical characteristics (Abbas et al., 2018).

Properties

IUPAC Name

3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4/c1-14-20(15-4-6-16(23)7-5-15)21(25)17-8-9-19-18(22(17)28-14)12-24(13-27-19)10-3-11-26-2/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQPCVAJYWCRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCCOC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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